
3-Hydroxychrysene-d11
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Overview
Description
3-Hydroxychrysene-d11 is a deuterium-labeled analog of 3-Hydroxychrysene, a polycyclic aromatic hydrocarbon (PAH) metabolite. This compound is widely used as a stable isotope-labeled internal standard in environmental toxicology, pharmacokinetic studies, and metabolic profiling due to its ability to provide precise quantification via mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxychrysene-d11 involves the deuteration of 3-Hydroxychrysene. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the product are critical factors, and quality control measures are implemented to maintain consistency .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
Oxidation reactions are pivotal for understanding environmental persistence and metabolic pathways. The deuterium label allows precise tracking of oxidation products in biological systems .
Conjugation Reactions
This compound participates in phase II metabolism through conjugation with endogenous molecules:
Sulfation
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Reagent: Sulfotransferases + 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
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Product: this compound sulfate
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Role: Enhances water solubility for excretion; studied in detoxification pathways.
Glucuronidation
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Reagent: UDP-Glucuronosyltransferases (UGTs)
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Product: this compound glucuronide
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Role: Facilitates biliary elimination; monitored in pharmacokinetic studies .
Metabolic Activation via Cytochrome P450
The compound undergoes enzymatic activation to form reactive intermediates:
Mechanism Overview
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Epoxidation: Cytochrome P450 enzymes (e.g., CYP1A1) oxidize the aromatic ring to form 3,4-epoxide-d11 .
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Hydrolysis: Epoxide hydrolases convert epoxides to dihydrodiols.
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DNA Adduct Formation: Dihydrodiol epoxides bind to DNA, causing mutagenic effects .
Key Data
Electrophilic Substitution Reactions
The aromatic rings undergo substitution reactions, influenced by the hydroxyl group’s directing effects:
Reaction Type | Reagent | Position Substituted | Product Use |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Para to -OH | Synthesis of nitro-PAHs |
Sulfonation | SO₃/H₂SO₄ | Ortho to -OH | Intermediate for dyes |
Halogenation | Cl₂/FeCl₃ | Meta to -OH | Environmental toxin models |
These reactions are utilized to synthesize derivatives for toxicity and environmental behavior studies.
Comparative Reactivity with Non-Deuterated Analogue
Deuterium labeling introduces minimal structural changes but provides analytical advantages:
Parameter | This compound | 3-Hydroxychrysene |
---|---|---|
Reaction Rate | Slightly slower (KIE ~2–3) | Standard kinetics |
Detection Sensitivity | Enhanced in MS/SRM | Lower isotopic resolution |
Metabolic Stability | Comparable | Similar pathways |
Studies confirm that isotopic substitution does not significantly alter reaction mechanisms or biological outcomes .
Environmental Degradation Pathways
In aquatic systems, this compound undergoes:
Scientific Research Applications
3-Hydroxychrysene-d11 is a deuterated derivative of 3-hydroxychrysene, a polycyclic aromatic hydrocarbon with a hydroxyl group at the third carbon position of the chrysene structure. It has the chemical formula C₁₈D₁₁O and a molecular weight of approximately 241.34 g/mol. The presence of eleven deuterium atoms enhances its stability and enables more precise tracking in biological and environmental studies, making it a valuable tool as a biomarker for pollutant exposure in marine life .
Interaction Studies
Interaction studies involving this compound focus on its binding affinities and metabolic interactions.
Use as a Research Tool
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and quantification in biological systems, enhancing its utility as a research tool compared to other similar compounds.
High-Precision Scientific Investigations
This compound integrates seamlessly into various experimental protocols, offering a robust and cost-effective solution for high-precision scientific investigations and supporting the advancement of safer and more effective environmental and health safety evaluations .
Structurally Similar Compounds
Several compounds are structurally or functionally similar to this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Hydroxychrysene | Hydroxylated Chrysene | Non-deuterated form used extensively in toxicity studies |
2-Hydroxychrysene | Hydroxylated Chrysene | Hydroxyl group at position 2; different metabolic pathways |
Chrysene | Parent Polycyclic Aromatic | Base structure without hydroxyl groups; serves as a precursor |
1-Hydroxypyrene | Hydroxylated Pyrene | Similar toxicity profile; used in environmental monitoring |
Mechanism of Action
The mechanism of action of 3-Hydroxychrysene-d11 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise quantitation and tracking of the compound within metabolic pathways. This helps in understanding the pharmacokinetics and metabolic profiles of drugs .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₈HD₁₁O
- Molecular Weight : 255.36 g/mol
- CAS Number : 2468771-62-0 (deuterated form); 63019-39-6 (unlabeled form)
- Purity : >95% (HPLC)
- Storage : +4°C (stable isotope integrity)
- Applications :
Comparison with Structurally Similar Deuterated Compounds
Structural Analogs: Deuterated vs. Non-Deuterated 3-Hydroxychrysene
Deuteration introduces 11 deuterium atoms at specific positions, increasing molecular weight by ~11 atomic mass units compared to the unlabeled form. This substitution reduces metabolic degradation rates, enhancing utility in tracer studies .
Property | 3-Hydroxychrysene-d11 | 3-Hydroxychrysene (Unlabeled) |
---|---|---|
Molecular Formula | C₁₈HD₁₁O | C₁₈H₁₂O |
Molecular Weight | 255.36 g/mol | 244.29 g/mol |
Metabolic Stability | High (deuterium effect) | Lower |
Primary Use | Isotopic tracer | Parent compound analysis |
Deuterated PAHs with Different Substituents
6-Nitrochrysene-d11
- CAS : 203805-92-9
- Molecular Formula: C₁₈H₃D₁₁NO₂
- Molecular Weight : 298.36 g/mol
- Form : 100 µg/mL solution in toluene .
- Applications: Environmental analysis of nitro-PAHs, carcinogenicity studies.
Comparison with this compound :
- Substituent: Nitro (-NO₂) vs. hydroxyl (-OH).
- Solubility : Pre-dissolved in toluene (6-Nitrochrysene-d11) vs. solid pure form (this compound).
- Analytical Focus : Nitro-PAH quantification vs. hydroxylated PAH metabolite studies.
Diphenyl ether-d10
- Molecular Formula : C₁₂D₁₀O
- Molecular Weight : 178.25 g/mol
- Applications : Solvent studies, isotopic labeling in organic synthesis .
Comparison :
- Structure : Two benzene rings linked by an ether group vs. chrysene’s four fused rings.
- Use Case : Broad organic chemistry applications vs. targeted PAH metabolite analysis.
Deuterated Hydroxyphenyl Compounds
3-Hydroxyanthranilic Acid-d3
Comparison :
- Structure: Single benzene ring with hydroxyl and amino groups vs. chrysene’s extended aromatic system.
- Complexity : Smaller molecule with fewer deuterium substitutions (d3 vs. d11).
Research Findings and Practical Considerations
Impact of Deuteration on Pharmacokinetics
- Slowed Metabolism : Deuterated compounds like this compound exhibit reduced CYP450 enzyme-mediated oxidation, prolonging half-life in metabolic studies .
- Quantitative Accuracy : Enhances signal resolution in LC-MS by eliminating isotopic interference .
Analytical Challenges
- Synthesis Complexity : High deuteration (d11) requires specialized isotopic enrichment techniques.
- Storage Stability : Deuterated PAHs must be stored at low temperatures (+4°C) to prevent isotopic exchange .
Supplier Landscape
Compound | Supplier | Form | Key Use Case |
---|---|---|---|
This compound | MCE, TRC | Solid (pure) | Drug/environmental tracers |
6-Nitrochrysene-d11 | Chiron | Liquid (toluene) | Environmental analysis |
Diphenyl ether-d10 | MCE | Solid | Organic synthesis |
Biological Activity
3-Hydroxychrysene-d11 is a deuterated form of 3-hydroxychrysene, a metabolite of chrysene, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs). Understanding the biological activity of this compound is crucial due to its potential implications in environmental health and toxicology. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
This compound has the molecular formula C18H12O with a molecular weight of approximately 262.29 g/mol. The presence of deuterium atoms allows for enhanced tracking in biological studies, particularly in metabolic pathways.
Metabolism and Biotransformation
This compound is primarily formed through the metabolic conversion of chrysene. This process involves various cytochrome P450 enzymes, which hydroxylate chrysene at specific positions. The resulting hydroxy derivatives, including 3-hydroxychrysene, can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body.
Toxicological Effects
Research indicates that this compound exhibits significant toxicological effects. It has been associated with genotoxicity and carcinogenicity due to its ability to form DNA adducts. A study demonstrated that exposure to PAHs, including chrysene and its metabolites, resulted in increased mutagenic activity in bacterial assays .
Table 1: Toxicological Profile of this compound
Endpoint | Observed Effect | Reference |
---|---|---|
Genotoxicity | Positive | Oliveira et al., 2019 |
Carcinogenic potential | High | Kuang et al., 2013 |
Mutagenicity | Increased | Lu et al., 2016 |
Occupational Exposure
A significant case study involving coke oven workers highlighted elevated levels of urinary metabolites, including hydroxy PAHs like this compound. The study found that workers exposed to high levels of PAHs exhibited increased urinary concentrations of these metabolites, correlating with higher risks of lung cancer .
Environmental Impact
Another study focused on environmental contamination from PAHs in urban areas. Analysis of paired serum and urine samples revealed detectable levels of this compound in populations living near industrial sites. This finding underscores the compound's relevance as a biomarker for PAH exposure and its potential health risks associated with environmental pollution .
High-Throughput Analysis
Recent advancements in analytical techniques have enabled high-throughput screening for urinary hydroxy PAHs. A study utilized automated solid-phase microextraction coupled with mass spectrometry to analyze samples efficiently. This method allowed for the detection of multiple hydroxy PAHs, including this compound, providing insights into exposure levels among different populations .
Table 2: Detection Rates of Hydroxy PAHs in Urine Samples
Hydroxy PAH | Detection Rate (%) | Population Sampled |
---|---|---|
This compound | 40.1% | Industrial Workers |
1-Hydroxypyrene | 76.2% | E-waste Dismantling Area |
Total OH-PAHs | Varies (0-99%) | Various Urban Locations |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Hydroxychrysene-d11 with high isotopic purity?
- Methodological Answer : Synthesis requires precise control of deuterium incorporation to ensure isotopic purity (>98%). Common methods include acid-catalyzed exchange reactions using deuterated solvents (e.g., D₂O or CD₃OD) under inert atmospheres. Researchers must validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing peaks to non-deuterated analogs .
- Experimental Design : Include negative controls (non-deuterated chrysene derivatives) to confirm isotopic labeling efficiency. Monitor reaction kinetics to optimize temperature and catalyst ratios .
Q. How can this compound be detected and quantified in environmental matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity. Calibrate with deuterated internal standards to correct matrix effects. Sample preparation should involve solid-phase extraction (SPE) to isolate the compound from complex matrices like soil or biological tissues .
- Data Validation : Perform recovery experiments (spiked samples) to assess extraction efficiency (target: 70–120%) and limit of quantification (LOQ < 1 ng/mL) .
Q. What are the stability challenges of this compound under varying storage conditions?
- Methodological Answer : Stability studies should evaluate degradation under light, temperature, and pH variations. Store solutions in amber vials at −20°C to prevent photodegradation. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC-UV for purity shifts (>5% degradation indicates instability) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioaccumulation rates of this compound across different model organisms?
- Methodological Answer : Discrepancies may arise from species-specific metabolic pathways. Design cross-species experiments using standardized exposure protocols (e.g., OECD Test Guideline 305). Measure metabolite profiles via LC-HRMS and apply kinetic modeling (e.g., one-compartment models) to compare bioaccumulation factors (BAFs). Validate findings with isotopic tracing .
- Data Analysis : Use ANOVA to assess inter-species variability and principal component analysis (PCA) to identify metabolic outliers .
Q. What experimental strategies optimize the use of this compound as an internal standard in metabolomics studies?
- Methodological Answer : Ensure the deuterated compound co-elutes with the target analyte by adjusting chromatographic conditions (e.g., gradient elution with 0.1% formic acid). Conduct matrix-matched calibration to account for ion suppression/enhancement. Normalize data using isotope dilution equations .
- Troubleshooting : If signal interference occurs, employ orthogonal separation techniques (e.g., HILIC vs. reversed-phase) or derivatization to enhance specificity .
Q. How can researchers address gaps in mechanistic studies linking this compound to oxidative stress pathways?
- Methodological Answer : Combine transcriptomic (RNA-seq) and redox proteomic approaches to map pathways. Use CRISPR-Cas9 knockout models to silence genes (e.g., Nrf2, Keap1) and assess ROS accumulation via fluorescent probes (e.g., DCFH-DA). Validate findings with isotopic labeling to track metabolite flux .
- Critical Analysis : Compare results with non-deuterated chrysene to isolate isotope effects on toxicity .
Q. Methodological Best Practices
- Literature Review : Prioritize peer-reviewed studies from databases like SciFinder or Web of Science, filtering for "deuterated polycyclic aromatic hydrocarbons" and "isotope effects" .
- Ethical Compliance : Document disposal protocols for deuterated compounds per OSHA guidelines (e.g., incineration for hazardous waste) .
- Collaborative Frameworks : Align experimental milestones with team roles (e.g., synthetic chemists vs. bioanalysts) to ensure reproducibility .
Properties
Molecular Formula |
C18H12O |
---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1,2,4,5,6,7,8,9,10,11,12-undecadeuteriochrysen-3-ol |
InChI |
InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
PULKTNQKGZNFNB-LFFOKYCESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C3C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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